molecular formula C9H21NO B13611689 4-Isopropoxy-2,2-dimethylbutan-1-amine

4-Isopropoxy-2,2-dimethylbutan-1-amine

Cat. No.: B13611689
M. Wt: 159.27 g/mol
InChI Key: ATHDITPUGCGTHT-UHFFFAOYSA-N
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Description

4-Isopropoxy-2,2-dimethylbutan-1-amine is an organic compound with the molecular formula C9H21NO It is a derivative of butanamine, featuring an isopropoxy group and two methyl groups attached to the butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2,2-dimethylbutan-1-amine typically involves the reaction of 2,2-dimethylbutan-1-amine with isopropyl alcohol under acidic conditions to form the isopropoxy derivative. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Isopropoxy-2,2-dimethylbutan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine, 2,2-dimethyl-4-(1-methylethoxy): A closely related compound with similar structural features.

    4,4-Diethoxybutan-1-amine: Another derivative of butanamine with different substituents.

Uniqueness

4-Isopropoxy-2,2-dimethylbutan-1-amine is unique due to its specific isopropoxy and dimethyl substitutions, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2,2-dimethyl-4-propan-2-yloxybutan-1-amine

InChI

InChI=1S/C9H21NO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7,10H2,1-4H3

InChI Key

ATHDITPUGCGTHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)(C)CN

Origin of Product

United States

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